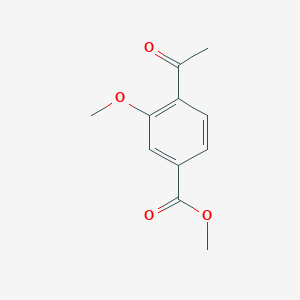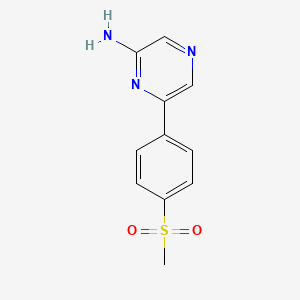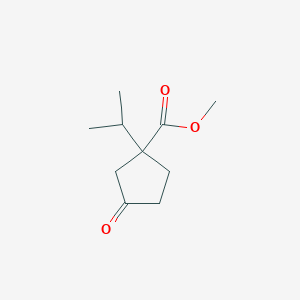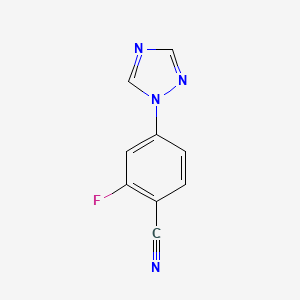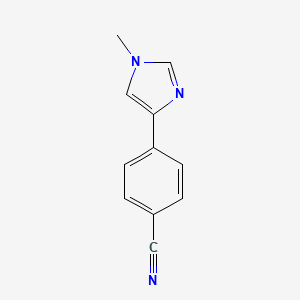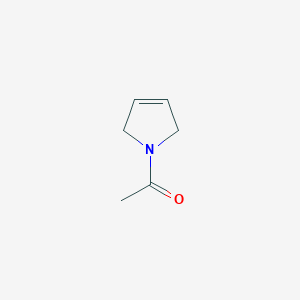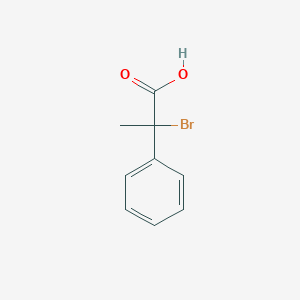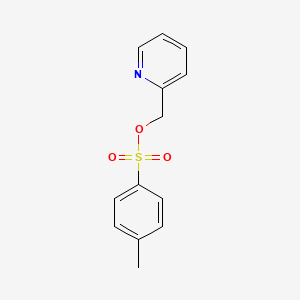
(pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring attached to a methyl group, which is further connected to a 4-methylbenzene-1-sulfonate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of pyridine-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield dihydropyridine derivatives.
科学研究应用
(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.
Material Science: It can be used in the preparation of functional materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate largely depends on its application. In medicinal chemistry, it may interact with biological targets through its pyridine ring, which can engage in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
- (Pyridin-2-yl)methyl 4-methylbenzenesulfonamide
- (Pyridin-2-yl)methyl 4-methylbenzenesulfonyl chloride
Comparison:
- Uniqueness: (Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. For instance, the sulfonate group makes it a good leaving group in substitution reactions, unlike the sulfonamide or sulfonyl chloride derivatives.
- Reactivity: The sulfonate ester is more reactive in nucleophilic substitution reactions compared to the sulfonamide, which is more stable and less reactive under similar conditions.
属性
分子式 |
C13H13NO3S |
|---|---|
分子量 |
263.31 g/mol |
IUPAC 名称 |
pyridin-2-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
InChI 键 |
YCWRZEKTBDOZSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

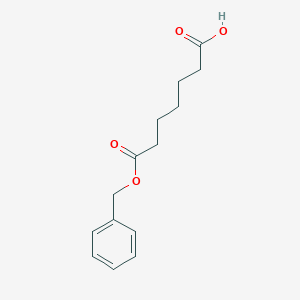
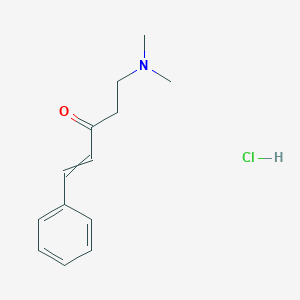
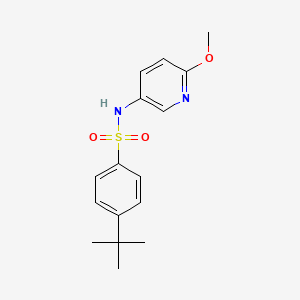
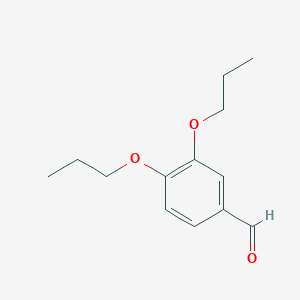
![4-Hydroxy-2-phenyl[1]benzopyrano[2,3-d]pyrimidine](/img/structure/B8586001.png)
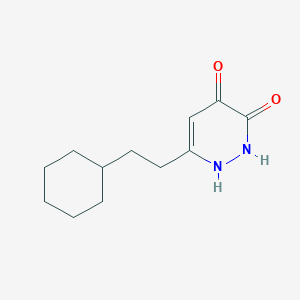
![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)
